Cladribine 5'-Monophosphate Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cladribine 5’-Monophosphate Monosodium Salt is a variant of Cladribine . Cladribine is a medication used to treat hairy cell leukemia and B-cell chronic lymphocytic leukemia . It is also used for the treatment of adults with highly active forms of relapsing-remitting multiple sclerosis . It is a purine analogue that selectively targets and suppresses lymphocytes implicated in the underlying pathogenesis of multiple sclerosis and B-cell leukemia .
Synthesis Analysis
Cladribine undergoes phosphorylation by the enzyme deoxycytidine kinase (DCK) to produce mononucleotide 2-chlorodeoxyadenosine 5’monophosphate (2-CdAMP), which is subsequently phosphorylated to the triphosphorylated active compound 2-chlorodeoxyadenosine 5’triphosphate (2-CdATP) .Molecular Structure Analysis
The molecular formula of Cladribine 5’-Monophosphate Monosodium Salt is C₁₀H₁₃ClN₅NaO₆P. The molecular weight is 388.66.Chemical Reactions Analysis
Once inside a cell, cladribine undergoes phosphorylation by the enzyme deoxycytidine kinase (DCK) to produce mononucleotide 2-chlorodeoxyadenosine 5’monophosphate (2-CdAMP), which is subsequently phosphorylated to the triphosphorylated active compound 2-chlorodeoxyadenosine 5’triphosphate (2-CdATP) .Physical And Chemical Properties Analysis
The molecular formula of Cladribine 5’-Monophosphate Monosodium Salt is C₁₀H₁₃ClN₅NaO₆P. The molecular weight is 388.66.Safety And Hazards
Cladribine is classified as a germ cell mutagenicity, Category 1B, and carcinogenicity, Category 1B . It may cause genetic defects and cancer . Precautionary measures include not handling until all safety precautions have been read and understood, and getting medical advice/attention if exposed or concerned .
Future Directions
Cladribine tablets are the first oral therapy with a short-course, limited cycle dosing schedule approved for patients with relapsing forms of MS (RMS) . There is a consensus that additional courses of cladribine tablets should be considered in patients with minimal (no relapses, 1–2 new lesions) or moderate (1 relapse, 3–4 new lesions) disease activity, while significant disease activity (>\u20091 relapse,\u2009>\u20093 new lesions) or progression should warrant a switch to another high-efficacy treatment .
properties
CAS RN |
104959-31-1 |
---|---|
Product Name |
Cladribine 5'-Monophosphate Monosodium Salt |
Molecular Formula |
C₁₀H₁₃ClN₅NaO₆P |
Molecular Weight |
388.66 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.